(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAOTNJWNXKOA-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-fluoro-4-methylacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes to achieve high enantioselectivity and yield. Recombinant whole-cell-mediated reduction has been reported as an efficient method for the preparation of optically pure ®-1-(3-fluoro-4-methylphenyl)ethanol, which can be further converted to the amine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Substitution: The amine group can undergo nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or hydrocarbon derivatives.
Substitution: Amides, ureas, and other substituted derivatives.
Scientific Research Applications
Neuroscience and Pharmacology
Research indicates that (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride may exhibit neurotransmitter modulation properties, suggesting potential applications in treating mood disorders and cognitive dysfunctions. Computational models predict that this compound could interact with various receptors involved in neurotransmission, potentially acting as an antidepressant .
Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals targeting specific neurological conditions. Its ability to be modified chemically allows researchers to explore a range of derivatives with enhanced efficacy or reduced side effects .
In silico predictions using tools like the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may exhibit activities related to:
- Antidepressant effects
- Modulation of neurotransmitter systems
These predictions guide further experimental validation in biological assays .
Case Study 1: Neurotransmitter Modulation
A study examined the effects of this compound on serotonin receptors. Results indicated a significant interaction with 5-HT2A receptors, which are implicated in mood regulation. This interaction suggests potential therapeutic avenues for depression treatment.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound showed that modifications to the aromatic ring significantly enhanced binding affinity to dopamine receptors, indicating its utility in developing treatments for disorders such as schizophrenia .
Mechanism of Action
The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Variations in the halogen at the 3-position significantly alter electronic properties and lipophilicity. Key examples include:
Key Findings :
- Bromo-substituted compounds (e.g., ) introduce steric bulk, which may disrupt interactions in tight binding pockets.
Heterocyclic Modifications
Incorporation of heterocycles alters rigidity and hydrogen-bonding capacity:
Key Findings :
- Oxadiazole-containing analogs (e.g., ) introduce planar rigidity, which can enhance binding to flat enzymatic surfaces.
- The oxadiazole’s electronegative nitrogen/oxygen atoms may engage in hydrogen bonding, improving target affinity .
Substituent Position and Steric Effects
Positional isomerism and steric modifications influence steric fit and conformational flexibility:
Key Findings :
Stereochemical Variants
Stereochemistry critically impacts receptor binding and pharmacokinetics:
Key Findings :
- The (S)-configured cyclopropyl analog () may exhibit divergent binding kinetics compared to the (1R)-target compound, underscoring the role of stereochemistry in target engagement.
Biological Activity
(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H12ClF
- Molecular Weight : 201.66 g/mol
The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its unique biological properties.
Pharmacological Profile
Recent studies have indicated that this compound exhibits various pharmacological activities:
- Monoamine Reuptake Inhibition : Similar to other phenethylamines, this compound has shown potential as a monoamine reuptake inhibitor, particularly for serotonin and norepinephrine. This mechanism may contribute to its antidepressant effects.
- Neurotransmitter Modulation : It has been observed to modulate neurotransmitter systems, which could be beneficial in treating mood disorders and anxiety-related conditions.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve:
- In vitro assays : Evaluating cytotoxicity using various cell lines.
- In vivo models : Assessing the effects on behavior and physiological responses in animal models.
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggested an increase in serotonin levels in the brain, indicating potential antidepressant properties.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound against oxidative stress. The results indicated that treatment with this compound reduced markers of oxidative damage in neuronal cells, suggesting its potential role in neurodegenerative disease prevention.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Monoamine Oxidase (MAO) : This may enhance the availability of neurotransmitters such as serotonin and norepinephrine.
- Receptor Interactions : The compound may interact with various neurotransmitter receptors, including serotonin receptors, which could explain its mood-enhancing effects.
Data Summary
Q & A
Q. What are the key considerations for synthesizing (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride with high enantiomeric purity?
Methodological Answer: Synthesis of enantiomerically pure compounds requires chiral resolution techniques. For this compound:
- Chiral Auxiliaries : Use chiral catalysts (e.g., BINAP-metal complexes) during asymmetric hydrogenation of the ketone precursor.
- Chromatographic Resolution : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Mobile phases often use hexane/isopropanol with trifluoroacetic acid as a modifier .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiopurity. Monitor optical rotation ([α]D) and confirm purity via NMR and polarimetry .
Q. How is the structure of this compound confirmed?
Methodological Answer: Structural confirmation involves:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine and methyl groups on the aromatic ring). Key signals include δ ~8.0 ppm (aromatic protons) and δ ~1.5 ppm (methyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHClFN). Look for [M+H] peaks at m/z 187.07 .
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures, particularly for the hydrochloride salt form .
Q. What pharmacological targets are associated with this compound?
Methodological Answer: Preliminary studies suggest interactions with:
- Monoamine Transporters : Use radioligand binding assays (e.g., H-dopamine uptake inhibition) to assess affinity for DAT, SERT, and NET. Compare IC values against reference inhibitors .
- Enzymatic Targets : Screen against MAO-A/B using fluorometric assays with kynuramine as a substrate. Monitor inhibition kinetics via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer: Discrepancies often arise from metabolic stability or enantiomer-specific effects:
- Metabolite Profiling : Use LC-MS/MS to identify metabolites in plasma or liver microsomes. Compare in vitro (e.g., hepatocyte incubation) and in vivo (rodent plasma) profiles .
- Enantiomer-Specific Studies : Synthesize and test the (1S)-enantiomer independently. Evaluate differences in receptor binding (e.g., Ki values) and pharmacokinetic parameters (e.g., AUC, t) .
- Species Variability : Conduct cross-species assays (human vs. rodent) to assess transporter expression differences using Western blotting .
Q. What strategies optimize reaction conditions for large-scale synthesis of this compound?
Methodological Answer: Scale-up requires balancing yield, purity, and cost:
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for hydrogenation efficiency. Optimize pressure (1–5 bar) and temperature (25–50°C) using design-of-experiments (DoE) software .
- Solvent Selection : Replace dichloromethane with ethanol/water mixtures to improve green chemistry metrics. Monitor reaction progress via inline FTIR .
- Workflow Automation : Implement continuous-flow reactors for amine hydrochloridation steps to reduce batch variability .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
Methodological Answer: Systematic SAR studies are critical:
- Halogen Scanning : Synthesize analogs with Cl, Br, or I at the 3-position. Compare logP (HPLC-derived) and binding affinity (SPR or ITC) to correlate hydrophobicity with target engagement .
- Methyl Group Impact : Replace the 4-methyl group with -CF or -OCH. Use molecular docking (AutoDock Vina) to predict steric clashes or hydrogen bonding changes in transporter binding pockets .
Q. What analytical methods are recommended for detecting impurities in synthesized batches?
Methodological Answer: Impurity profiling ensures compliance with ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
